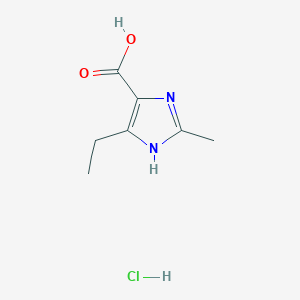

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

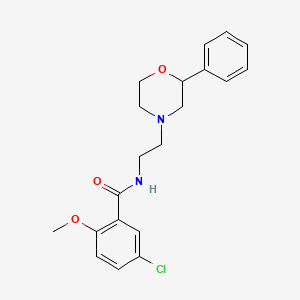

“5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2287310-33-0 . It has a molecular weight of 190.63 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of “5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride” is represented by the InChI Code: 1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9-4(2)8-5;/h3H2,1-2H3,(H,8,9)(H,10,11);1H .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

“5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride” is an off-white to yellow crystalline powder . It forms coordination compounds with Co(2+) .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a crucial component in many drugs due to its similarity to the essential biological building blocks of DNA and RNA. This compound can be used to create molecules with potential antibacterial, antifungal, and antiviral properties .

Agrochemical Development

The imidazole core of EN300-6746637 is significant in the development of agrochemicals. It can be utilized to produce compounds that protect crops from pests and diseases, enhancing yield and reducing crop loss .

Dyes and Pigments

Imidazole derivatives, including EN300-6746637, are used in the synthesis of dyes and pigments. These compounds are applied in textile manufacturing and ink production, providing vibrant colors and stability .

Catalysis

EN300-6746637 can serve as a catalyst or a catalyst precursor in various chemical reactions. Its structure allows for the creation of catalysts that can accelerate reactions in the production of polymers and other materials .

Functional Materials

This compound’s derivatives are used in creating functional materials with specific properties, such as conductivity or luminescence. These materials have applications in electronics, solar cells, and light-emitting devices .

Biomedical Research

EN300-6746637 is used in biomedical research to develop new treatments for diseases. Its derivatives can be designed to interact with biological targets, leading to the discovery of new drugs and therapies .

Environmental Remediation

The compound’s ability to form complexes with metals can be harnessed in environmental remediation. It can be used to create sorbents for the removal of heavy metals from industrial wastewater .

Synthetic Methodology Research

EN300-6746637 is also valuable in research focused on synthetic methodologies. It provides a platform for developing new synthetic routes and understanding reaction mechanisms, which is fundamental for advancing chemical synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The future directions for the research and development of imidazoles, including “5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride”, involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Propiedades

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9-4(2)8-5;/h3H2,1-2H3,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRXGAOXZLKODY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)

![4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2870643.png)

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2870644.png)

![1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2870647.png)

![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)

![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2870656.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2870657.png)